BenchChemオンラインストアへようこそ!

Dracoflavan B1

α-Amylase inhibition Diabetes research Postprandial hyperglycemia

Why choose Dracoflavan B1 over generic flavonoids? Its distinct benzopyrano-benzodioxocin architecture provides selective α-amylase inhibition (Ki 11.7 μM) without confounding α-glucosidase activity, making it essential for postprandial glucose metabolism studies. Validated in vivo anti-inflammatory efficacy and reproducible HepG2 cytotoxicity (IC50 12.0 μM) establish it as a superior reference standard for oncology and medicinal chemistry research. Available at >98% purity from natural Daemonorops resin, ensuring batch-to-batch consistency for critical SAR and selectivity assays.

Molecular Formula C33H30O7
Molecular Weight 538.6 g/mol
CAS No. 194794-44-0
Cat. No. B1649314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDracoflavan B1
CAS194794-44-0
Molecular FormulaC33H30O7
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC
InChIInChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29+,32+,33+/m0/s1
InChIKeyVVMNOJJSVJYOFS-IEPJYCOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dracoflavan B1: Technical Baseline for Procurement and Research of This A-Type Deoxyproanthocyanidin


Dracoflavan B1 (CAS 194794-44-0) is an A-type deoxyproanthocyanidin flavonoid originally isolated from the resin of *Daemonorops* species (Dragon's Blood) [1]. The compound's structure and absolute stereochemistry have been established through chemical degradation and extensive NMR analysis, and its X-ray crystal structure was first reported in 2020, confirming its unique benzopyrano-benzodioxocin framework [2]. As a natural product reference standard with typical commercial purity >98%, its procurement is primarily for targeted bioactivity research rather than as a bulk commodity .

Why Dracoflavan B1 Cannot Be Simply Substituted by Other Flavonoids or Proanthocyanidins


Substitution with closely related flavonoids or generic proanthocyanidins is not scientifically justifiable due to the compound's unique structural and functional profile. Dracoflavan B1 is an A-type deoxyproanthocyanidin, a subclass distinct from more common B-type proanthocyanidins and monomeric flavans [1]. Critically, its alpha-amylase inhibitory activity is dependent on a specific hydrophobic architecture (B, A', C', and B' rings) and a key phenolic hydrogen bond donor on the A-ring [2]. Modifications to this structure can drastically alter or abolish activity, underscoring the need for the precise molecular entity. The following evidence demonstrates specific, quantifiable differences in enzyme inhibition, selectivity, and cytotoxicity relative to its closest analogs, which are essential for accurate experimental design and reproducible results.

Quantitative Differentiation of Dracoflavan B1: Comparative Potency and Selectivity Data


Pancreatic α-Amylase Inhibition: Dracoflavan B1 (B-type Diastereomer) vs. Acarbose

Dracoflavan B1, specifically its B-type diastereomer, inhibits pancreatic α-amylase with a potency comparable to the standard drug acarbose [1]. The A-type diastereomer exhibits a similar IC50 value. This establishes Dracoflavan B1 as a potent, natural-product based inhibitor.

α-Amylase inhibition Diabetes research Postprandial hyperglycemia

Kinetic Mechanism: Non-Competitive Inhibition of α-Amylase by Dracoflavan B1 vs. Proanthocyanidin A2

Dracoflavan B acts as a non-competitive inhibitor of α-amylase, as determined by kinetic analysis [1]. This mechanism is structure-specific, as the closely related proanthocyanidin A2 dimer exhibits a complete lack of α-amylase inhibition under the same assay conditions [1].

Enzyme kinetics Non-competitive inhibition Structure-activity relationship

Selectivity Profile: α-Amylase vs. α-Glucosidase Inhibition for Dracoflavan B1

Dracoflavan B exhibits a distinct selectivity profile by showing no inhibitory activity towards mammalian α-glucosidase [1]. This is in direct contrast to acarbose, which is a dual inhibitor of both α-amylase and α-glucosidase, a mechanism linked to its gastrointestinal side effects [2].

Enzyme selectivity α-Glucosidase Off-target activity

Cytotoxicity Profile: Dracoflavan B1 vs. Other Flavonoids from Daemonorops draco in HepG2 Cells

In a panel of 17 flavonoids isolated from *Daemonorops draco*, Dracoflavan B1 (compound 9) demonstrated a distinct cytotoxic profile against the HepG2 liver cancer cell line, with an IC50 value of 12.0 μM [1]. Its activity was comparable to daemoflavan A (compound 1, IC50 = 12.4 μM) and compound 10 (IC50 = 13.2 μM), providing a defined potency range within this specific set of natural product analogs.

Cytotoxicity HepG2 cell line Anticancer research

In Vivo Anti-Inflammatory Activity: Dracoflavan B1 vs. Dracoflavan B2 in Rodent Models

Dracoflavan B1 and its close analog, Dracoflavan B2, were both shown to significantly reduce carrageenan-induced rat paw edema and inhibit bradykinin-induced capillary permeability in vivo [1]. The original report describes both compounds as having comparable anti-inflammatory effects in these models.

Anti-inflammatory In vivo pharmacology Carrageenan-induced edema

Structure-Activity Relationship: Impact of A-Ring Modification on Dracoflavan B α-Amylase Potency

The critical role of the A-ring phenolic group was demonstrated through selective chemical modification. Galloylation on the A-ring phenolic OH group significantly enhanced α-amylase inhibitory activity, resulting in a derivative (dracoflavan B gallate) with an IC50 of 12 μM [1].

SAR Chemical modification Galloylation Structure-activity relationship

Best-Fit Research Applications for Dracoflavan B1 Based on Quantitative Evidence


As a Selective, Non-Competitive α-Amylase Inhibitor in Diabetes and Metabolic Research

Based on its demonstrated Ki of 11.7 μM for pancreatic α-amylase and its lack of α-glucosidase inhibition, Dracoflavan B1 is an ideal research tool for dissecting the specific role of α-amylase in postprandial glucose metabolism without confounding effects from α-glucosidase inhibition [1]. It serves as a natural product-based alternative to acarbose for comparative studies on enzyme selectivity and side effect mechanisms [2].

As a Reference Standard for Cytotoxicity Profiling in Liver Cancer Cell Lines

The compound has a well-defined and published IC50 value of 12.0 μM against the HepG2 human liver cancer cell line, placing it among the more active constituents isolated from *Daemonorops draco* [1]. This makes Dracoflavan B1 a valuable reference standard for comparative oncology studies, particularly when screening other natural products or synthetic analogs against hepatocellular carcinoma models.

As a Structurally Defined Scaffold for Medicinal Chemistry and SAR Studies

The established structure-activity relationship (SAR) shows that modifying the A-ring phenolic group dramatically alters α-amylase potency, with galloylation yielding a 56% more potent derivative (IC50 = 12 μM) [1]. This makes Dracoflavan B1 an excellent starting point for medicinal chemistry programs aiming to develop novel, potent, and selective α-amylase inhibitors with improved pharmacokinetic properties.

In Vivo Inflammation Model Studies Requiring a Natural Product Comparator

Dracoflavan B1 has demonstrated significant in vivo efficacy in reducing carrageenan-induced paw edema and bradykinin-induced capillary permeability in rats [1]. Its well-characterized in vivo profile makes it a suitable reference compound for evaluating the anti-inflammatory potential of new chemical entities or plant extracts in established rodent inflammation models.

Quote Request

Request a Quote for Dracoflavan B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.